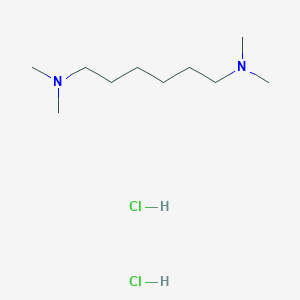

N1,N1,N6,N6-Tetramethylhexane-1,6-diamine dihydrochloride

Description

Propriétés

Formule moléculaire |

C10H26Cl2N2 |

|---|---|

Poids moléculaire |

245.23 g/mol |

Nom IUPAC |

N,N,N',N'-tetramethylhexane-1,6-diamine;dihydrochloride |

InChI |

InChI=1S/C10H24N2.2ClH/c1-11(2)9-7-5-6-8-10-12(3)4;;/h5-10H2,1-4H3;2*1H |

Clé InChI |

FCDQIFDSDFRTJL-UHFFFAOYSA-N |

SMILES canonique |

CN(C)CCCCCCN(C)C.Cl.Cl |

Origine du produit |

United States |

Méthodes De Préparation

Reaction Mechanism and Catalyst Design

The catalytic amination of 1,6-hexanediol (HDO) with dimethylamine (DMA) represents a green and scalable route to N1,N1,N6,N6-tetramethylhexane-1,6-diamine (TMHDA), which is subsequently hydrochlorinated to yield the dihydrochloride salt. This method employs a Cu/Ni/Zn/γ-Al₂O₃ catalyst, where the metal ratio (Cu:Ni:Zn = 28:7:12) optimizes dehydrogenation-hydrogenation balance. The reaction proceeds via sequential steps:

-

Dehydrogenation : HDO is dehydrogenated to 6-hydroxyhexanal.

-

Condensation : The aldehyde reacts with DMA to form an imine intermediate.

-

Hydrogenation : The imine is hydrogenated to TMHDA.

The Zn component mitigates Cu/Ni particle agglomeration, enhancing catalyst stability and surface area (BET: 120–150 m²/g). X-ray photoelectron spectroscopy (XPS) confirms that Zn promotes Cu⁺/Cu⁰ and Ni²⁺/Ni⁰ redox pairs, critical for maintaining catalytic activity.

Optimization of Reaction Conditions

Key parameters influencing yield and selectivity include:

| Parameter | Optimal Value | Impact on Reaction Outcome |

|---|---|---|

| Temperature | 200°C | Higher temperatures accelerate dehydrogenation but risk over-reduction. |

| Pressure | Ambient | No external H₂ required; H₂ generated in situ. |

| DMA:HDO Molar Ratio | 4:1 | Excess DMA minimizes byproducts like hexanedinitrile. |

| Catalyst Loading | 15 wt% | Balances activity with cost efficiency. |

Under these conditions, TMHDA selectivity reaches 85% at near-complete HDO conversion. Post-reaction, the product is treated with hydrochloric acid to form the dihydrochloride salt, achieving >98% purity after recrystallization.

Hydrochlorination of Chloroamine Derivatives

Synthesis of N,N,N',N'-Tetramethylhexane-1,6-diamine

An alternative route involves hydrochlorination of 2-chloro-N-methylethylamine derivatives. As detailed in patent CN110563591A, this method avoids hazardous alkalization steps and recycles byproducts:

-

Alkylation : 2-Chloro-N-methylethylamine hydrochloride reacts with dimethylamine in aqueous solution:

-

Alkalization : Sodium hydroxide is added to liberate freebase TMHDA, which is extracted and hydrochlorinated.

Process Efficiency and Environmental Considerations

The patent emphasizes a closed-loop system to recover ammonia and sodium chloride:

| Step | Description | Yield/Purity |

|---|---|---|

| Alkylation (0°C) | Dropwise addition over 2 hours | 90–95% conversion |

| Alkalization (90°C) | NaOH solution dripped into reaction mixture | 84–89% isolated yield |

| Distillation | Vacuum purification | >98% purity |

Notably, sodium chloride byproducts are filtered and repurposed for industrial use, reducing wastewater toxicity. Gas absorption systems capture excess dimethylamine, aligning with green chemistry principles.

Comparative Analysis of Preparation Methods

Technical and Economic Metrics

Analyse Des Réactions Chimiques

Applications de recherche scientifique

Le dihydrochlorure de N1,N1,N6,N6-tétraméthylhexane-1,6-diamine a plusieurs applications de recherche scientifique :

Chimie : Il est utilisé comme agent aminant pour préparer des membranes échangeuses d'anions pour les piles à combustible alcalines solides. Cette application met à profit sa capacité à fournir des groupes cationiques pour une meilleure conductivité anionique et agit comme un agent de réticulation pour améliorer la stabilité dimensionnelle.

Biologie : La réactivité du composé le rend utile dans divers essais et expériences biochimiques.

Mécanisme d'action

Le mécanisme d'action du dihydrochlorure de N1,N1,N6,N6-tétraméthylhexane-1,6-diamine implique sa capacité à réagir avec divers électrophiles et nucléophiles. La présence de groupes méthyles sur les atomes d'azote améliore sa réactivité, lui permettant de participer à une large gamme de réactions chimiques. Les cibles moléculaires et les voies impliquées dépendent de l'application spécifique et de la nature de la réaction.

Applications De Recherche Scientifique

Polymer Chemistry

Cross-Linking Agent

N1,N1,N6,N6-Tetramethylhexane-1,6-diamine dihydrochloride serves as a cross-linking agent in the synthesis of polymers. It enhances the dimensional stability and mechanical properties of polymeric materials by forming covalent bonds between polymer chains. This application is particularly relevant in the production of elastomers and thermosetting resins, where improved thermal and mechanical properties are desired .

Cationic Polymers

The compound can be used to synthesize cationic polymers that exhibit improved anionic conductivity. This property is crucial for applications in solid alkaline fuel cells, where enhanced ionic conductivity leads to better performance and efficiency .

Membrane Technology

Anion Exchange Membranes

In membrane technology, this compound acts as an aminating agent for the preparation of anion exchange membranes. These membranes are essential in various electrochemical applications, including fuel cells and electrolyzers. The incorporation of this compound allows for a single-step process that combines functionalization and cross-linking, streamlining membrane fabrication .

Nanofiltration Membranes

Research has demonstrated the use of this compound in the fabrication of nanofiltration membranes from polyether ether ketone (PEEK) polymers. The resulting membranes exhibit stability in harsh chemical environments and high efficiency in separating solutes based on size and charge .

Catalysis

This compound has been utilized as a catalyst in various organic reactions, particularly those involving amination processes. Its ability to provide cationic sites enhances reaction rates and yields in synthetic pathways .

Pharmaceutical Applications

While specific pharmaceutical applications are less documented, the compound's structural properties suggest potential use in drug formulation as a stabilizing agent or excipient due to its ability to interact with other chemical entities effectively.

Summary Table of Applications

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Polymer Chemistry | Cross-linking agent | Enhanced mechanical properties |

| Cationic polymers | Improved ionic conductivity | |

| Membrane Technology | Anion exchange membranes | Increased performance in electrochemical cells |

| Nanofiltration membranes | Stability under harsh conditions | |

| Catalysis | Organic reaction catalysis | Increased reaction rates |

| Pharmaceutical | Potential stabilizing agent | Improved formulation stability |

Mécanisme D'action

The mechanism of action of N1,N1,N6,N6-Tetramethylhexane-1,6-diamine dihydrochloride involves its ability to react with various electrophiles and nucleophiles. The presence of methyl groups on the nitrogen atoms enhances its reactivity, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Aliphatic Polyamine Derivatives

(a) N1,N1,N6,N6-Tetramethylhexane-1,6-diamine (Base Compound, CAS 111-18-2)

Key Differences :

| Property | Dihydrochloride Salt (CAS 1938-71-2) | Base Compound (CAS 111-18-2) |

|---|---|---|

| State | Solid | Liquid |

| Solubility | Enhanced water solubility | Hydrophobic |

| Hazard Class | Corrosive, toxic | Flammable |

(b) N1,N6-Dibutyl-N1,N1,N6,N6-Tetramethylhexane-1,6-diaminium Bromide

Aromatic Diamine Derivatives

N,N,N',N'–Tetramethyl-p-phenylenediamine Dihydrochloride (CAS 637-01-4)

Key Differences :

| Property | Target Compound (CAS 1938-71-2) | p-Phenylenediamine Derivative (CAS 637-01-4) |

|---|---|---|

| Backbone | Aliphatic hexane chain | Aromatic benzene ring |

| Reactivity | Nucleophilic amine sites | Electrophilic aromatic system |

| Applications | Surfactant synthesis | Biochemical assays |

Quaternary Ammonium Salts

Cetrimonium Chloride (CAS 112-02-7)

Pharmaceutical Dihydrochloride Salts

Examples :

Key Differences :

| Property | Target Compound (CAS 1938-71-2) | Pharmaceutical Dihydrochlorides |

|---|---|---|

| Bioactivity | Limited therapeutic data | Well-defined pharmacological roles |

| Solubility | Moderate | High (optimized for drug delivery) |

| Regulatory Status | Industrial use | FDA-approved pharmaceuticals |

Activité Biologique

N1,N1,N6,N6-Tetramethylhexane-1,6-diamine dihydrochloride, commonly referred to as TMHDA, is a chemical compound with significant applications in various fields, particularly in polymer chemistry and as an aminating agent. This article explores its biological activity, focusing on its interactions with biological systems, potential therapeutic applications, and safety considerations.

- Molecular Formula : C₁₀H₂₄N₂

- Molecular Weight : 172.32 g/mol

- CAS Number : 111-18-2

- InChIKey : TXXWBTOATXBWDR-UHFFFAOYSA-N

Biological Activity Overview

TMHDA exhibits a range of biological activities that can be categorized into several key areas:

1. Aminating Agent in Polymer Chemistry

TMHDA is primarily utilized as an aminating agent in the synthesis of anion exchange membranes for solid alkaline fuel cells. Its role involves:

- Providing cationic groups that enhance anionic conductivity.

- Acting as a cross-linking agent to improve dimensional stability of the membranes .

2. Toxicological Profile

Despite its utility, TMHDA poses several health risks:

- It is classified as toxic by inhalation and dermal contact.

- It can cause severe skin burns and eye damage.

- Long-term exposure can be harmful to aquatic life, indicating a need for careful handling and disposal .

| Hazard Classification | Description |

|---|---|

| Acute Toxicity | Toxic if swallowed or inhaled; causes severe skin burns and eye damage. |

| Environmental Hazard | Toxic to aquatic life with long-lasting effects. |

3. Potential Therapeutic Applications

Research indicates that TMHDA may have potential applications in the treatment of diseases mediated by self-secreted factors. It has been explored in the context of developing inhibitors for these factors, suggesting a role in therapeutic interventions .

Case Study 1: Polymer Membrane Development

A study by da Silva Burgal et al. demonstrated the effectiveness of TMHDA in enhancing the stability and performance of polymeric nanofiltration membranes. The researchers optimized fabrication conditions to achieve membranes that maintained structural integrity even under harsh chemical environments .

Case Study 2: Toxicological Assessment

Research conducted on the toxicological effects of TMHDA highlighted its acute toxicity profile. The compound was found to cause significant adverse effects upon exposure, necessitating stringent safety protocols during handling and application .

Q & A

Basic: What are the key spectroscopic techniques for characterizing N1,N1,N6,N6-Tetramethylhexane-1,6-diamine dihydrochloride?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use and NMR to confirm methyl group substitution patterns and backbone structure. The InChIKey (TXXWBTOATXBWDR-UHFFFAOYSA-N) provided in can validate spectral matches against databases.

- Mass Spectrometry (MS): Confirm molecular weight (172.32 g/mol, ) via high-resolution MS. Fragmentation patterns can verify the hexane backbone and methylated amine groups.

- Infrared (IR) Spectroscopy: Identify N–H and C–N stretching vibrations (if present in free base form) and chloride ion interactions in the dihydrochloride salt .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- Hazard Mitigation: Follow GHS hazard codes H314 (skin corrosion), H330 (fatal if inhaled), and H411 (toxic to aquatic life) ( ). Use PPE (gloves, goggles, lab coat) and work in a fume hood.

- Storage: Store at 2–8°C in light-protected containers ( ). Avoid heat sources (P210, ).

- First Aid: For skin contact, wash immediately with water for 15+ minutes (). In case of inhalation, move to fresh air and seek medical attention .

Basic: How is the compound synthesized, and what purification methods are recommended?

Methodological Answer:

- Synthesis: While direct synthesis steps are not detailed in the evidence, analogous methods (e.g., alkylation of hexane-1,6-diamine with methylating agents like methyl iodide) can be inferred. For dihydrochloride formation, treat the free base with HCl gas or concentrated HCl in anhydrous conditions.

- Purification: Use recrystallization from ethanol/water mixtures or column chromatography (silica gel, chloroform/methanol eluent). Monitor purity via HPLC or TLC (Rf values can be compared with literature data from ) .

Advanced: How does the compound’s structure enhance its catalytic activity in polyurethane foam production?

Methodological Answer:

- Mechanistic Insight: The quaternary ammonium structure (evident in trade names like NIAX Catalyst C-210, ) promotes nucleophilic activation of polyol components, accelerating urethane bond formation.

- Methodology: Compare catalytic efficiency with structural analogs using kinetic studies (e.g., monitoring CO evolution in foaming reactions) and FTIR to track isocyanate consumption rates .

Advanced: What strategies improve selectivity when designing ligands targeting muscarinic receptors?

Methodological Answer:

- Structural Modifications: Introduce bulky substituents (e.g., cyclopropyl or aromatic groups, as in ) to reduce off-target binding.

- Experimental Validation: Perform competitive binding assays (e.g., -N-methylscopolamine displacement) on M2/M4 receptor subtypes. Use molecular docking (AutoDock Vina) to predict binding pocket interactions and optimize steric complementarity .

Advanced: How can conflicting solubility data in polar vs. nonpolar solvents be resolved?

Methodological Answer:

- Systematic Analysis: Conduct solubility studies in solvents of varying polarity (e.g., water, ethanol, hexane) at controlled temperatures (25°C, 40°C). Use UV-Vis spectroscopy or gravimetric analysis to quantify solubility.

- Structural Factors: The dihydrochloride salt (polar) will exhibit higher solubility in polar solvents, while the free base (nonpolar methyl groups) may prefer organic phases. Document pH-dependent solubility shifts ( ) .

Advanced: What computational approaches predict biological interactions of this compound?

Methodological Answer:

- Molecular Dynamics (MD): Simulate ligand-receptor complexes (e.g., muscarinic receptors) using GROMACS to assess binding stability and hydrogen-bonding networks.

- QSAR Modeling: Develop quantitative structure-activity relationship models using descriptors like logP, molar volume, and charge distribution (derived from and ) to predict toxicity or efficacy .

Advanced: How does the compound’s hygroscopicity impact experimental reproducibility?

Methodological Answer:

- Handling Protocol: Store under inert atmosphere (argon) and use anhydrous solvents for reactions. Monitor water content via Karl Fischer titration.

- Impact Analysis: Compare reaction yields under controlled vs. ambient humidity conditions. For example, hydrolysis of the dihydrochloride salt in moist environments may alter pH and reaction kinetics ( ) .

Advanced: What analytical techniques resolve degradation products under oxidative conditions?

Methodological Answer:

- LC-MS/MS: Identify degradation pathways (e.g., N-oxidation or demethylation) using high-resolution tandem mass spectrometry.

- Accelerated Stability Testing: Expose the compound to 40°C/75% RH for 4 weeks (ICH guidelines) and analyze samples via HPLC-DAD. Cross-reference degradation peaks with synthetic standards () .

Advanced: Can this compound serve as a crosslinker in polymer networks?

Methodological Answer:

- Application in Photopolymerization: Test its utility in thiol-ene reactions (similar to ’s ALA4 synthesis) by mixing with multi-arm thiols and UV initiators. Monitor gelation times via rheometry.

- Characterization: Use FTIR to track thiol consumption and DMA to assess crosslink density in resulting polymers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.